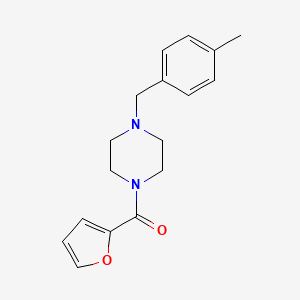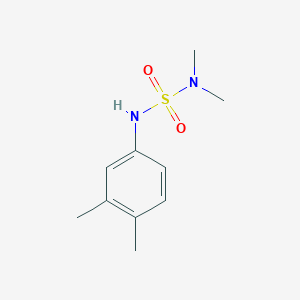![molecular formula C20H24N2O4 B5819216 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5819216.png)
1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine, also known as MPAP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the family of piperazine derivatives and has been shown to exhibit a range of biological activities.
作用机制
The exact mechanism of action of 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. These actions may contribute to its antidepressant and anxiolytic effects. 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been shown to modulate the activity of the endocannabinoid system, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its potential to treat substance abuse disorders and other stress-related conditions.
实验室实验的优点和局限性
1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. It has been extensively studied and its pharmacological properties are well-characterized. It is also relatively easy to synthesize and purify. However, there are some limitations to its use in lab experiments. 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, its effects may vary depending on the animal model and experimental conditions used.
未来方向
There are several future directions for the study of 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine. One area of research is the development of more potent and selective compounds that target the serotonin 5-HT1A receptor and dopamine D2 receptor. Another area of research is the investigation of the potential therapeutic applications of 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine in humans. Clinical trials are needed to determine its safety and efficacy in treating various conditions. Additionally, further research is needed to understand the mechanisms underlying its neuroprotective effects and its potential to treat neurodegenerative diseases.
合成方法
The synthesis of 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization. The purity and yield of the final product can be improved through various methods, such as column chromatography and HPLC.
科学研究应用
1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and antipsychotic effects in animal models. 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been investigated for its potential to treat substance abuse disorders, such as cocaine and methamphetamine addiction. Additionally, 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-17-8-4-3-7-16(17)21-11-13-22(14-12-21)20(23)15-26-19-10-6-5-9-18(19)25-2/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHOFPVRXQAAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5819136.png)


![8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5819157.png)
![[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B5819159.png)
![3-phenylacrylaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5819178.png)
![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)
![4-[2-(2,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5819188.png)



![methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5819231.png)
![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5819232.png)
![ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate](/img/structure/B5819239.png)